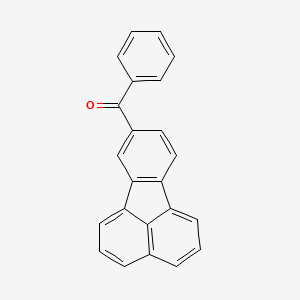
(Fluoranthen-8-YL)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoranthen-8-YL)(phenyl)methanone is an organic compound with the molecular formula C21H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a phenyl group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoranthen-8-YL)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluoranthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Fluoranthene+Benzoyl ChlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: (Fluoranthen-8-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(Fluoranthen-8-YL)(phenyl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (Fluoranthen-8-YL)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain protein kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Furan-2-yl(phenyl)methanone: Shares a similar methanone moiety but differs in the aromatic ring structure.
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Contains an indole ring system, offering different electronic properties.
Uniqueness: (Fluoranthen-8-YL)(phenyl)methanone is unique due to its fluoranthene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
192705-51-4 |
|---|---|
Formule moléculaire |
C23H14O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
fluoranthen-8-yl(phenyl)methanone |
InChI |
InChI=1S/C23H14O/c24-23(16-6-2-1-3-7-16)17-12-13-18-19-10-4-8-15-9-5-11-20(22(15)19)21(18)14-17/h1-14H |
Clé InChI |
ZAGUVJYRKCTCEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


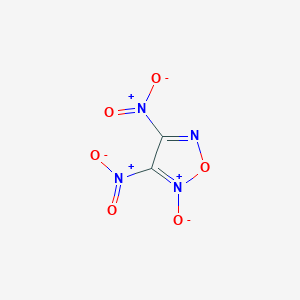
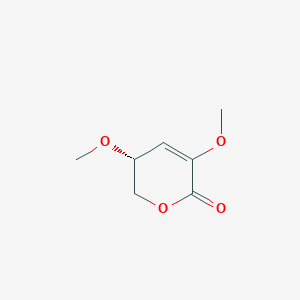

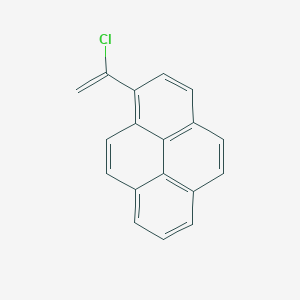
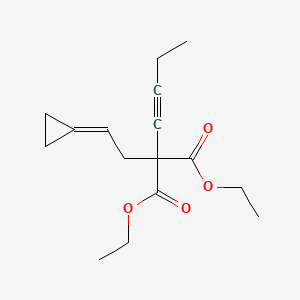
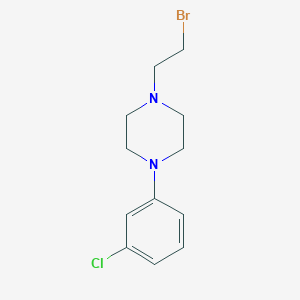
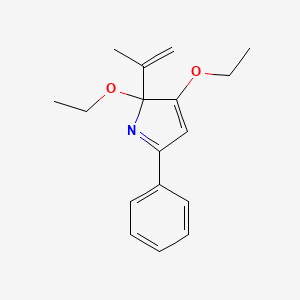
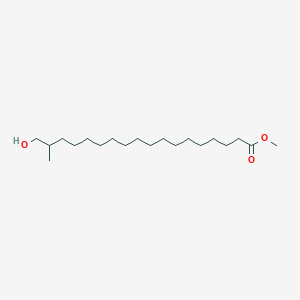
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
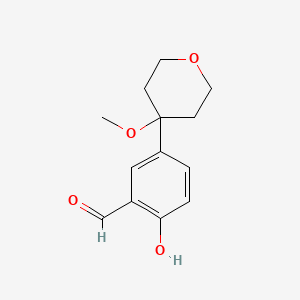
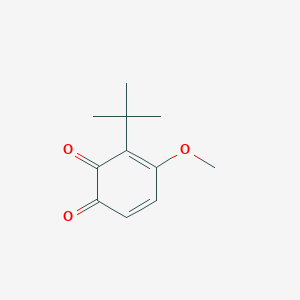

![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
